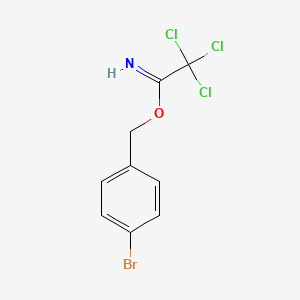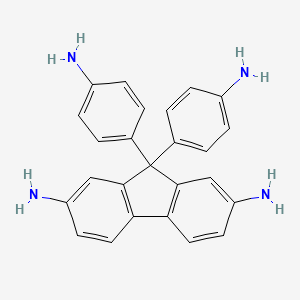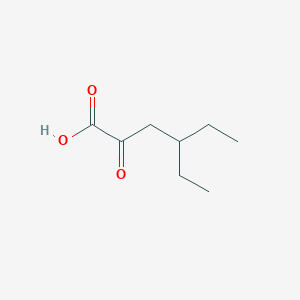
4-Ethyl-2-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, featuring an oxo group at the second carbon and an ethyl group at the fourth carbon. This compound is part of the family of oxo acids, which are known for their reactivity and versatility in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-2-oxohexanoic acid involves the alkylation of enolate ions. This process typically uses an enolate anion, which reacts with an alkyl halide to form the desired product. The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion .
Another method involves the oxidation of cyclohexanone derivatives. For example, the oxidation of 4-ethylcyclohexanone can yield this compound under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Industrial Production Methods
Industrial production of this compound can be achieved through the large-scale oxidation of cyclohexanone derivatives. This process typically involves continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxo derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-oxohexanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The oxo group in the compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxohexanoic acid: A similar compound with an oxo group at the second carbon but without the ethyl group.
4-Oxohexanoic acid: Another related compound with an oxo group at the fourth carbon.
Uniqueness
4-Ethyl-2-oxohexanoic acid is unique due to the presence of both an ethyl group and an oxo group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
190963-49-6 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4-ethyl-2-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-3-6(4-2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
RHTMTACREJQFGS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
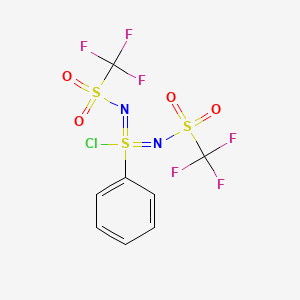
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
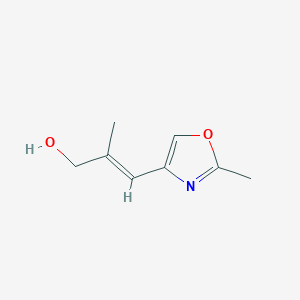
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
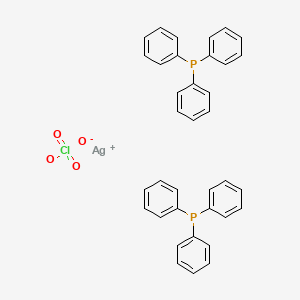
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)

![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
